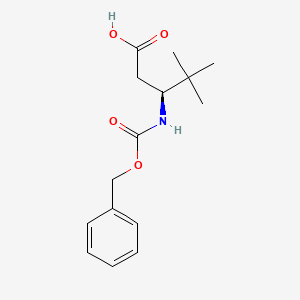

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid

描述

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid typically involves the following steps:

Protection of the amine group: The amine group is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.

Formation of the chiral center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Coupling reactions: The protected amine is then coupled with other intermediates to form the final product. This step may involve various coupling reagents and conditions, such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and yield.

化学反应分析

Types of Reactions

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl (Cbz) protecting group can be removed under acidic or basic conditions to yield the free amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present in the molecule.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Deprotected amine: Removal of the Cbz group yields the free amine.

Oxidized or reduced derivatives: Depending on the specific reaction conditions and reagents used.

科学研究应用

Synthetic Applications

Building Block in Organic Synthesis

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid is utilized as a versatile building block in organic synthesis. Its structure allows for various modifications, making it suitable for creating complex organic molecules. The benzyloxycarbonyl (Cbz) protecting group can be selectively removed under mild conditions, facilitating further reactions involving the free amino group.

Synthetic Routes

The synthesis typically involves:

- Protection of the Amino Group : Using benzyloxycarbonyl chloride (Cbz-Cl).

- Formation of the Pentanoic Acid Backbone : Alkylation with methyl iodide (MeI).

- Hydrolysis : Final step to yield the carboxylic acid form.

This multi-step synthesis highlights its accessibility for research and pharmaceutical applications .

Biological Applications

Precursor for Peptide Synthesis

The compound serves as a precursor for synthesizing peptides and proteins. Its unique structural features allow it to participate in peptide bond formation, essential for developing biologically active compounds .

Potential Drug Development

Research indicates that this compound may play a role in drug development, particularly as a scaffold for enzyme inhibitors. The ability to modify its structure can lead to compounds with enhanced pharmacological properties .

Industrial Applications

Production of Specialty Chemicals

In the chemical industry, this compound is valuable for producing specialty chemicals and materials. Its unique reactivity profile allows for the development of novel materials with specific properties tailored to industrial needs .

Case Studies

-

Peptide Synthesis Study

- Researchers utilized this compound as a key intermediate in synthesizing a series of biologically active peptides. The study demonstrated the compound's effectiveness in facilitating peptide bond formation while maintaining high yields .

- Enzyme Inhibitor Development

作用机制

The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and eliciting a biological response.

相似化合物的比较

Similar Compounds

(S)-3-Amino-4,4-dimethylpentanoic acid: Lacks the benzyloxycarbonyl protecting group.

(S)-3-(((Methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid: Features a methoxycarbonyl protecting group instead of benzyloxycarbonyl.

(S)-3-(((Tert-butoxy)carbonyl)amino)-4,4-dimethylpentanoic acid: Contains a tert-butoxycarbonyl (Boc) protecting group.

Uniqueness

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid is unique due to the presence of the benzyloxycarbonyl (Cbz) protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.

生物活性

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid is a chiral amino acid derivative that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features. This article delves into its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.33 g/mol

- IUPAC Name : (2S)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid

- CAS Number : 88319-44-2

The compound features a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a dimethyl-substituted pentanoic acid backbone. This configuration imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.

The mechanism of action involves:

- Enzyme Interaction : The compound may interact with enzymes or receptors relevant in metabolic pathways. Understanding these interactions is crucial for elucidating its role in biological systems and assessing its therapeutic potential.

- Binding Affinity : The presence of dimethyl groups contributes to steric hindrance, influencing the compound’s binding affinity and specificity towards biological targets.

Applications in Research and Medicine

-

Pharmaceutical Development :

- Used as a building block for peptide synthesis.

- Investigated for potential use in drug development, particularly as enzyme inhibitors.

-

Biochemical Research :

- Serves as a precursor for synthesizing peptides and proteins.

- May provide insights into its efficacy as a drug candidate through interaction studies with biomolecules.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid | C14H19NO4 | Similar structure but with one less methyl group; potential differences in biological activity |

| (S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylbutanoic acid | C14H19NO4 | Similar structure but with a shorter carbon chain |

| (R)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid | C15H21NO4 | Different stereochemistry; may exhibit varied pharmacological properties |

| (S)-2-(((Benzyloxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid | C14H18FNO4 | Incorporation of fluorine; altered electronic properties affecting reactivity |

Case Studies and Research Findings

- Synthetic Accessibility : Research indicates that the synthesis of this compound is straightforward, involving protection of the amino group followed by alkylation reactions to introduce dimethyl groups at the 4-position. This accessibility facilitates its use in various research applications .

- Potential Therapeutic Effects : Interaction studies are essential to understand how this compound binds to enzymes or receptors involved in metabolic pathways. Such investigations could reveal insights into its therapeutic efficacy .

- Comparative Pharmacology : Studies on similar compounds have shown variations in biological activity based on stereochemistry and structural modifications. This suggests that this compound may also exhibit unique pharmacological properties worthy of further exploration .

常见问题

Basic Research Questions

Q. How can the synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid be optimized for improved yield and purity?

Methodological Answer:

- Step 1: Utilize benzyloxycarbonyl (Z) group protection for the amino group to prevent undesired side reactions during coupling steps. This is analogous to methods used for structurally related compounds like (2R,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid .

- Step 2: Employ carbodiimide-based coupling agents (e.g., DCC or EDC) for activating carboxylic acid intermediates, ensuring efficient amide bond formation. Monitor reaction progress via TLC or HPLC.

- Step 3: Purify the product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the enantiomerically pure compound.

- Critical Parameters: Maintain inert atmosphere (N₂/Ar) to prevent oxidation, and control reaction temperature (0–25°C) to minimize racemization.

Q. What analytical techniques are recommended for characterizing chiral purity and structural integrity?

Methodological Answer:

- Chiral Purity: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Compare retention times with known standards .

- Structural Confirmation:

- NMR Spectroscopy: Analyze ¹H and ¹³C NMR spectra to verify the presence of benzyloxycarbonyl (δ ~5.1 ppm for CH₂Ph), methyl groups (δ ~1.2 ppm), and carboxylic acid (δ ~12 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~322.3 Da).

- X-ray Crystallography: For absolute stereochemistry determination, grow single crystals in a solvent system like ethanol/water and analyze diffraction patterns .

Q. What storage conditions are recommended to maintain the compound’s stability?

Methodological Answer:

- Storage: Store at –20°C in airtight, light-resistant containers under anhydrous conditions. Desiccate using silica gel to prevent hydrolysis of the benzyloxycarbonyl group .

- Stability Monitoring: Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation products, such as free amine or carboxylic acid derivatives.

Q. How should researchers safely handle and dispose of this compound given its hazard profile?

Methodological Answer:

- Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin, as indicated by hazard statements H315 (skin irritation) and H319 (eye irritation) .

- Disposal: Neutralize the compound by hydrolysis under basic conditions (e.g., 1M NaOH) to cleave the benzyloxycarbonyl group, followed by incineration or approved chemical waste disposal .

Q. What critical parameters should be monitored during the coupling reaction in synthesis?

Methodological Answer:

- pH Control: Maintain slightly acidic conditions (pH 5–6) during coupling to optimize carbodiimide activation.

- Temperature: Keep below 25°C to prevent epimerization at the chiral center.

- Reagent Stoichiometry: Use a 1.2:1 molar ratio of coupling agent (e.g., DCC) to carboxylic acid to ensure complete activation. Monitor completion via FT-IR (disappearance of –COOH peak at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in chiral purity data from HPLC and CD spectroscopy be resolved?

Methodological Answer:

- Cross-Validation: Perform a spiking experiment by adding a known quantity of the (R)-enantiomer to the sample. Analyze via both methods to calibrate sensitivity.

- Advanced Techniques: Use vibrational circular dichroism (VCD) for stereochemical confirmation, as it provides direct correlation between molecular vibrations and absolute configuration .

Q. What strategies mitigate racemization during Z-group deprotection?

Methodological Answer:

- Catalytic Hydrogenation: Use Pd/C (10% w/w) under H₂ at 1 atm and 0°C to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC post-deprotection .

- Alternative Methods: Explore enzymatic deprotection (e.g., lipases) under mild aqueous conditions to preserve stereochemistry .

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design: Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days.

- Analysis: Quantify degradation via UPLC-MS, identifying major products (e.g., decarboxylation or Z-group cleavage). Use Arrhenius kinetics to predict shelf-life under standard storage conditions .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., proteases) or receptors. Parameterize the force field with partial charges derived from DFT calculations (B3LYP/6-31G* level) .

- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding free energy (MM-PBSA analysis).

Q. How to address discrepancies in bioactivity data across in vitro assays?

Methodological Answer:

属性

IUPAC Name |

(3S)-4,4-dimethyl-3-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)12(9-13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAENHBDXAWYRRZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。